
Diacetato(1,10-phenanthroline)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetato(1,10-phenanthroline)palladium(II) is a coordination complex that features palladium(II) as the central metal ion coordinated to two acetate ligands and one 1,10-phenanthroline ligand. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including catalysis, photochemistry, and medicinal chemistry .
Mechanism of Action
Target of Action
Diacetato(1,10-phenanthroline)palladium(II) is a complex compound of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . It primarily targets the biochemical pathways involved in the low-temperature copolymerization of carbon monoxide and styrol . It also targets the re-etherification of vinyl ethers and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .
Mode of Action
The compound interacts with its targets through its unique structure, which includes a mononuclear acetate complex of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . This structure allows it to act as a homogeneous catalyst in the aforementioned biochemical pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It acts as a catalyst in the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid . These pathways are crucial for various chemical reactions and processes.
Pharmacokinetics
The compound’s structure, which includes a mononuclear acetate complex of palladium (ii), suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the catalysis of several chemical reactions, including the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate . These reactions are crucial for various industrial and chemical processes.
Action Environment
The action of Diacetato(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity may be affected by temperature, as it acts as a catalyst in low-temperature reactions . Additionally, the compound’s stability may be influenced by the presence of other chemicals or substances in its environment .
Biochemical Analysis
Biochemical Properties
It is known that complex compounds of platinum group metals with chelating ligands, such as 1,10-phenanthroline, behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . This suggests that Diacetato(1,10-phenanthroline)palladium(II) may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound forms a crystal solvate with methanol, indicating potential stability and degradation characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato(1,10-phenanthroline)palladium(II) typically involves the reaction of palladium acetate with 1,10-phenanthroline in an organic solvent such as acetone. The reaction is carried out at room temperature with magnetic stirring for about 30 minutes. The resulting solution is then filtered, and the product is allowed to crystallize over a period of three days .
Example Procedure:
- Dissolve palladium acetate in acetone at room temperature with magnetic stirring for 30 minutes.
- Add 1,10-phenanthroline to the solution with continuous stirring.
- Allow the solution to crystallize over three days.
- Centrifuge the crystalline precipitate and dry it under reduced pressure.
- Recrystallize the complex from anhydrous methanol to obtain large, regular crystals .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diacetato(1,10-phenanthroline)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, which are crucial in catalytic cycles.
Reduction: It can be reduced to lower oxidation states of palladium under specific conditions.
Substitution: Ligand exchange reactions where the acetate or phenanthroline ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition can lead to the formation of palladium(IV) complexes, while ligand substitution can yield new coordination complexes with different ligands .
Scientific Research Applications
Chemistry
Diacetato(1,10-phenanthroline)palladium(II) is widely used as a catalyst in various organic reactions, including carbon-carbon bond formation, cross-coupling reactions, and polymerization processes .
Biology and Medicine
The compound has shown potential in biological applications due to its ability to interact with DNA and proteins. It is being investigated for its anticancer properties and as a potential therapeutic agent .
Industry
In the industrial sector, Diacetato(1,10-phenanthroline)palladium(II) is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in large-scale chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dichloro(1,10-phenanthroline)palladium(II)
- Bis(1,10-phenanthroline)palladium(II)
- Diacetato(2,2’-bipyridine)palladium(II)
Uniqueness
Diacetato(1,10-phenanthroline)palladium(II) is unique due to its specific combination of acetate and 1,10-phenanthroline ligands, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of catalytic activity and ease of synthesis, making it a versatile compound for various applications .
Properties
IUPAC Name |
acetic acid;palladium;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKGRISUARYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
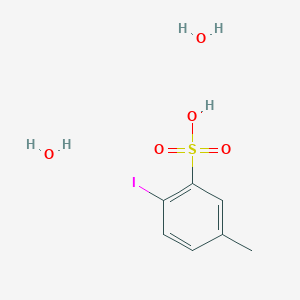
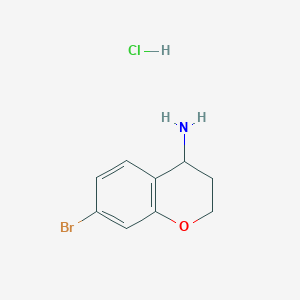
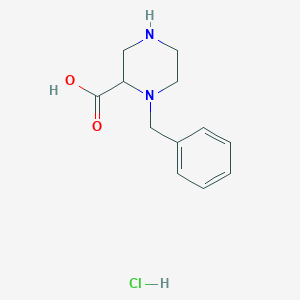
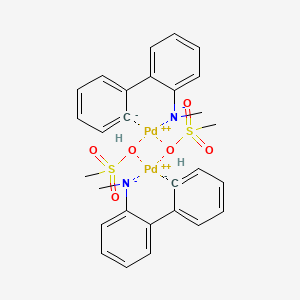
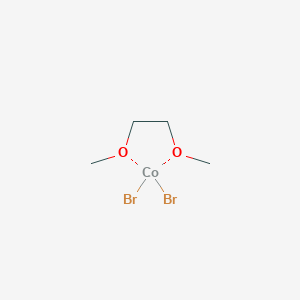
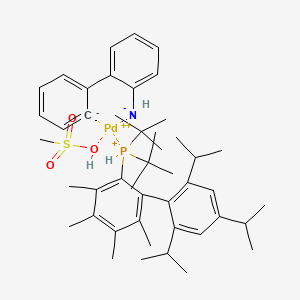
![N-[(7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B6308470.png)
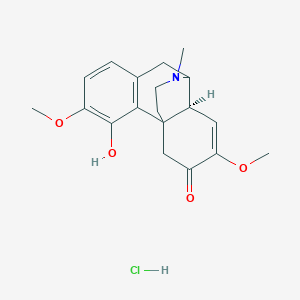
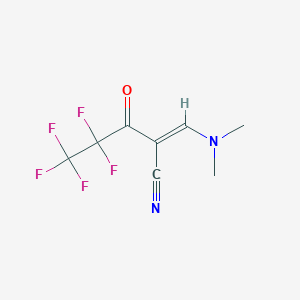
![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)
![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
